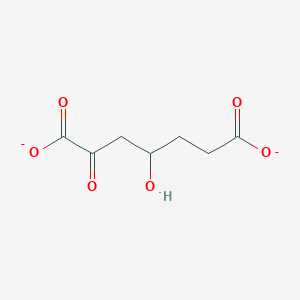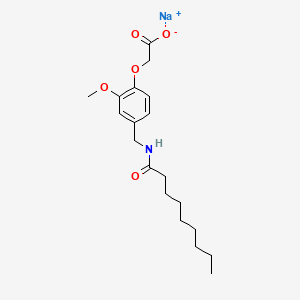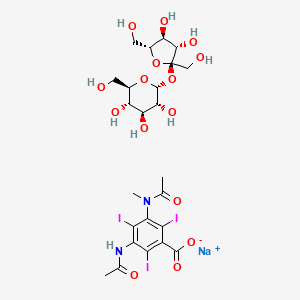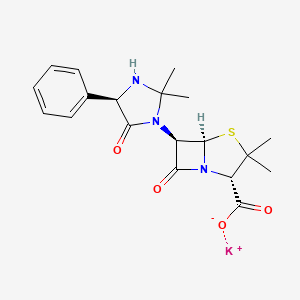![molecular formula C65H93N16O13S2Tc B1260281 6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+)](/img/structure/B1260281.png)
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a sterile, aqueous solution suitable for intravenous injection, containing technetium-99m in the form of a depreotide complex. This compound is utilized in nuclear medicine for imaging purposes due to its favorable nuclear properties, including a half-life of approximately 6 hours, which makes it ideal for diagnostic procedures .
Vorbereitungsmethoden
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is prepared using a kit that includes a lyophilized mixture of depreotide, sodium glucoheptonate dihydrate, stannous chloride dihydrate, edetate disodium dihydrate, and sodium iodide. The preparation involves adding sterile, non-pyrogenic sodium pertechnetate Tc 99m injection in 0.9% sodium chloride solution to the vial containing the lyophilized mixture. This results in the formation of the technetium Tc 99m depreotide complex .
Analyse Chemischer Reaktionen
Technetium-99m can undergo various chemical reactions due to its multiple oxidation states. The compound can participate in coordination chemistry, forming complexes with different ligands. Common reactions include:
Oxidation and Reduction: Technetium-99m can exist in multiple oxidation states, allowing it to undergo redox reactions.
Substitution Reactions: Ligands in the technetium complex can be substituted with other ligands under specific conditions.
Complexation: Technetium-99m forms stable complexes with various chelating agents, which are crucial for its use in radiopharmaceuticals
Wissenschaftliche Forschungsanwendungen
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is extensively used in medical imaging, particularly in single photon emission computed tomography (SPECT). Its applications include:
Oncology: Used for imaging tumors and metastases, particularly in lung cancer.
Cardiology: Employed in myocardial perfusion imaging to assess blood flow to the heart.
Neurology: Utilized in brain imaging to diagnose conditions such as Alzheimer’s disease.
Bone Scans: Helps in detecting bone abnormalities and metastases
Wirkmechanismus
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) works by binding to somatostatin receptors, which are overexpressed in certain types of tumors. Upon intravenous injection, the compound localizes to tissues with high somatostatin receptor density. The technetium-99m emits gamma rays, which are detected by imaging equipment, allowing for the visualization of the target tissues .
Vergleich Mit ähnlichen Verbindungen
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is unique due to its specific binding to somatostatin receptors. Similar compounds include:
Technetium Tc 99m sestamibi: Used for myocardial perfusion imaging and breast tumor imaging.
Technetium Tc 99m medronate: Commonly used in bone scans.
Technetium Tc 99m mebrofenin: Utilized for hepatobiliary imaging
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) stands out due to its high affinity for somatostatin receptors, making it particularly useful in oncology for imaging neuroendocrine tumors.
Eigenschaften
Molekularformel |
C65H93N16O13S2Tc |
|---|---|
Molekulargewicht |
1469.6 g/mol |
IUPAC-Name |
6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C65H96N16O12S2.O.Tc/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68;;/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87);;/q;;+3/p-3/i;;1+1 |
InChI-Schlüssel |
TXCSGZPBPBSAAG-FCHARDOESA-K |
Isomerische SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=NC(CCCCN)C(=NC(C[S-])C(=O)NC(CCCCN)C(=O)N)[O-])[O-])N.O=[99Tc+3] |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=NC(CCCCN)C(=NC(C[S-])C(=O)NC(CCCCN)C(=O)N)[O-])[O-])N.O=[Tc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


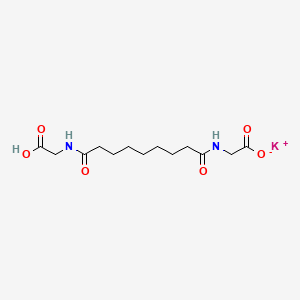
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
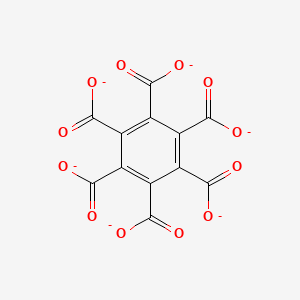

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
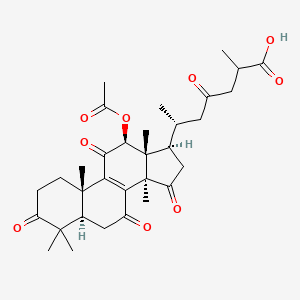
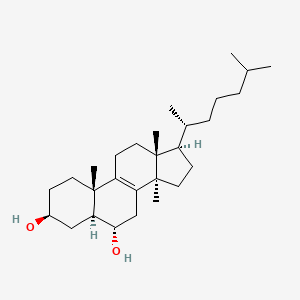
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)
